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[2-(2-Methoxyethoxy)phenyl]methanamine

Catalog No.
S3363041
CAS No.
102197-21-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Methoxyethoxy)phenyl]methanamine

CAS Number

102197-21-7

Product Name

[2-(2-Methoxyethoxy)phenyl]methanamine

IUPAC Name

[2-(2-methoxyethoxy)phenyl]methanamine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8,11H2,1H3

InChI Key

MQPPRLDARZKFDV-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC=C1CN

Canonical SMILES

COCCOC1=CC=CC=C1CN

[2-(2-Methoxyethoxy)phenyl]methanamine is an organic compound classified as a substituted phenylamine. Its molecular formula is C10H15NO2C_{10}H_{15}NO_2, and it has a molecular weight of 181.23 g/mol. The structure features a phenyl ring substituted with a methoxyethoxy group, which enhances its solubility and reactivity in various chemical environments. This compound is primarily utilized in research settings for its potential applications in medicinal chemistry and materials science.

The chemical behavior of [2-(2-Methoxyethoxy)phenyl]methanamine is characterized by its ability to undergo various organic reactions, including:

  • Reductive Amination: This process involves the reaction of ketones or aldehydes with amines in the presence of reducing agents, allowing the formation of secondary or tertiary amines.
  • N-alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives, which are useful for synthesizing more complex organic molecules.
  • Substitution Reactions: The methoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

These reactions can be utilized to create derivatives with enhanced biological or chemical properties.

Research indicates that [2-(2-Methoxyethoxy)phenyl]methanamine exhibits notable biological activity. It has been investigated for:

  • Antimicrobial Properties: Studies have shown that this compound may possess antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.
  • Anti-tumor Effects: Preliminary research suggests potential anti-cancer properties, warranting further investigation into its mechanisms and efficacy.
  • Analgesic and Anti-inflammatory Effects: There is evidence supporting its pharmacological properties that could be beneficial in pain management and reducing inflammation.

The synthesis of [2-(2-Methoxyethoxy)phenyl]methanamine can be achieved through several methods:

  • Direct Amination: This method involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with ammonia or primary amines under catalytic conditions.
  • Using Intermediates: A common synthetic route includes forming an intermediate from 4-bromo-2-nitroanisole reacted with diethylene glycol in the presence of potassium carbonate, followed by reduction to yield the desired amine.
  • Reflux Conditions: Many synthetic pathways utilize refluxing solvents to facilitate the reaction between starting materials, promoting higher yields.

[2-(2-Methoxyethoxy)phenyl]methanamine has diverse applications across several fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals and biologically active compounds.
  • Materials Science: Utilized in the development of specialty chemicals and polymers due to its unique structural features.
  • Research: Employed in various scientific studies to explore its biological properties and potential therapeutic uses.

Interaction studies focus on how [2-(2-Methoxyethoxy)phenyl]methanamine interacts with biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to specific receptors can elucidate its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: These studies assess whether [2-(2-Methoxyethoxy)phenyl]methanamine can inhibit specific enzymes involved in disease processes, contributing to drug development efforts.

Several compounds share structural similarities with [2-(2-Methoxyethoxy)phenyl]methanamine, including:

  • (2-Chlorophenyl)-N-methylmethanamine
  • (2-Chlorophenyl)-N-ethylmethanamine
  • (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine

Uniqueness

The uniqueness of [2-(2-Methoxyethoxy)phenyl]methanamine lies in its methoxyethoxy substituent, which provides distinct chemical properties compared to other phenylamines. This structural feature enhances solubility and reactivity, making it particularly valuable in medicinal chemistry applications. The combination of biological activity and synthetic versatility differentiates this compound from its analogs, positioning it as a significant candidate for further research and development in various scientific fields.

XLogP3

0.6

Dates

Last modified: 08-19-2023

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